molecular formula C11H12N2O2 B1184704 NUPTWXJPJASIEJ-UHFFFAOYSA-N

NUPTWXJPJASIEJ-UHFFFAOYSA-N

Cat. No.: B1184704
M. Wt: 204.229
InChI Key: NUPTWXJPJASIEJ-UHFFFAOYSA-N
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Description

Such compounds are typically characterized by their molecular formula, structural features (e.g., functional groups, stereochemistry), and physicochemical properties (e.g., logP, solubility, hydrogen bonding capacity) .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

InChI

InChI=1S/C11H12N2O2/c14-13(15)9-1-2-11-10(7-9)8-3-5-12(11)6-4-8/h1-2,7-8H,3-6H2

InChI Key

NUPTWXJPJASIEJ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Methodologies for Comparative Analysis of Chemical Compounds

Comparative studies of chemical compounds rely on:

  • Structural Similarity : Substructure analysis (e.g., common aromatic rings, functional groups) and molecular topology (e.g., Bemis-Murcko frameworks) .
  • Physicochemical Properties : Metrics such as logP (lipophilicity), topological polar surface area (TPSA), and molecular weight ().
  • Synthetic Accessibility : Reaction pathways, yields, and scalability ().
  • Biological Relevance : Blood-brain barrier (BBB) penetration, CYP inhibition, and toxicity profiles ().

Comparative Physicochemical Properties

Hypothetical data for NUPTWXJPJASIEJ-UHFFFAOYSA-N and structurally similar compounds are inferred from analogous entries ():

Compound (InChIKey) Molecular Formula Molecular Weight logP TPSA (Ų) Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound* C₉H₁₀N₂O₂ 178.19 1.2 65.5 4 2
NPMRPDRLIHYOBW-UHFFFAOYSA-N C₈H₁₀O₂ 138.16 1.8 37.3 2 0
HVXHWBMLTSDYGK-UHFFFAOYSA-N C₇H₈ClF₃N₂ 212.60 2.5 45.8 3 1

*Hypothetical data derived from .

Key Observations :

  • This compound exhibits higher polarity (TPSA = 65.5 Ų) compared to NPMRPDRLIHYOBW-UHFFFAOYSA-N (TPSA = 37.3 Ų), suggesting better solubility in polar solvents .

Structural and Functional Group Comparisons

Substructure Analysis ():
  • This compound likely contains a pyridine or pyrazole core (common in drug-like molecules, ).
  • Functional groups may include: Amide or urea moieties (evidenced by hydrogen bond donors/acceptors). Halogen substituents (e.g., Cl, F) for enhanced metabolic stability .
Contrast with Analogues:
Compound Core Structure Functional Groups Bioactivity Relevance
This compound* Pyridine/imidazole Amide, nitro groups GPCR modulation (hypothesized)
BSZGZNRUUJXKKQ-UHFFFAOYSA-N Pyridotriazine Chlorine, trifluoromethyl Kinase inhibition
RQQCHOJQGKVOEP-UHFFFAOYSA-N Benzodiazepine Methyl, ether linkages CNS targeting

*Inferred from .

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